molecular formula C15H23BO2 B1393669 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-91-4

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1393669
CAS RN: 325142-91-4
M. Wt: 246.15 g/mol
InChI Key: FURREIFIKVSTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The isopropylphenyl group suggests that the compound might have properties similar to other isopropylphenyl compounds, which can exhibit a wide range of biological activities .


Molecular Structure Analysis

Again, while specific information on this compound is not available, boronic esters typically have a trigonal planar geometry around the boron atom .


Chemical Reactions Analysis

Boronic esters are most commonly used in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely depend on the specific structure and substituents. Boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .

Scientific Research Applications

Synthesis of Sulfinamide Derivatives

This compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate. This application is significant in the development of new chemical entities that could have potential pharmacological activities .

Suzuki–Miyaura Coupling Reactions

It serves as a substrate in Suzuki–Miyaura coupling reactions, particularly over Silia Cat Pd (0), which is a process widely used in the synthesis of complex organic compounds including pharmaceuticals and polymers .

ROS-Responsive Drug Delivery Systems

The compound has been structurally modified to create a reactive oxygen species (ROS)-responsive drug delivery system. This system encapsulates curcumin to form nanoparticles for the treatment of conditions like periodontitis and chronic inflammation .

Synthesis of DYRK1A Inhibitors

It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which act as inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neurological diseases .

Study of Hydrolysis Susceptibility

The susceptibility to hydrolysis of phenylboronic pinacol esters, including this compound, has been studied. The kinetics of hydrolysis depend on the substituents in the aromatic ring and are significantly influenced by pH levels, especially at physiological pH .

Catalytic Protodeboronation

This compound is used in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach. This process is crucial for the functionalizing deboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis .

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-isopropylphenylboronic acid, pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 4-isopropylphenylboronic acid, pinacol ester, interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring from boron to palladium . This process involves the oxidative addition of palladium, which donates electrons to form a new palladium-carbon bond .

Biochemical Pathways

The compound 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in the Suzuki–Miyaura coupling reaction pathway . This reaction pathway is significant in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s stability and reactivity make it suitable for use in mild and functional group tolerant reaction conditions .

Result of Action

The action of 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane results in the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of complex organic molecules . The compound’s action is crucial in the Suzuki–Miyaura coupling reaction, contributing to the reaction’s success and wide application .

Action Environment

The action of 4-isopropylphenylboronic acid, pinacol ester is influenced by environmental factors such as pH. The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Future Directions

The use of boronic esters in cross-coupling reactions is a well-established field, but there is always room for improvement and new discoveries. Future research might focus on developing more efficient synthesis methods, exploring new reactions, or investigating the properties of novel boronic ester compounds .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propan-2-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURREIFIKVSTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682199
Record name 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325142-91-4
Record name 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.